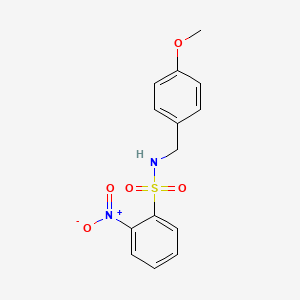

N-(4-methoxybenzyl)-2-nitrobenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-2-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O5S/c1-21-12-8-6-11(7-9-12)10-15-22(19,20)14-5-3-2-4-13(14)16(17)18/h2-9,15H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJLAYQTXRMHPQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50355310 | |

| Record name | Benzenesulfonamide, N-[(4-methoxyphenyl)methyl]-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171414-16-7 | |

| Record name | Benzenesulfonamide, N-[(4-methoxyphenyl)methyl]-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Characterization of N 4 Methoxybenzyl 2 Nitrobenzenesulfonamide

The preparation of N-(4-methoxybenzyl)-2-nitrobenzenesulfonamide is a straightforward and high-yielding process. The standard procedure involves the reaction of 4-methoxybenzylamine (B45378) with 2-nitrobenzenesulfonyl chloride in the presence of a base. orgsyn.org

A typical laboratory synthesis is as follows: A solution of 4-methoxybenzylamine in dichloromethane (B109758) is treated with a base, such as pyridine (B92270) or triethylamine (B128534), and cooled in an ice-water bath. To this stirred mixture, a solution of 2-nitrobenzenesulfonyl chloride in dichloromethane is added dropwise. After the addition is complete, the reaction is allowed to warm to room temperature and stirred until completion. The crude product is then purified, typically by recrystallization from a solvent mixture like ethyl acetate/hexane, to yield this compound as a white crystalline solid. orgsyn.org Yields for this reaction are reported to be in the range of 90-91%. orgsyn.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₄N₂O₅S |

| Molar Mass | 322.34 g/mol |

| Appearance | White crystalline solid |

| CAS Number | 171414-16-7 |

Data sourced from references orgsyn.orgchemspider.com.

Chemical Reactivity and Applications in Amine Synthesis

Established Synthetic Pathways for this compound

The primary and most well-documented method for synthesizing this compound is through the direct coupling of its constituent amine and sulfonyl chloride precursors.

The synthesis of this compound is reliably achieved via a direct sulfonylation reaction. This process involves the reaction of 4-methoxybenzylamine (B45378) with 2-nitrobenzenesulfonyl chloride. orgsyn.org The reaction is typically conducted in the presence of a base, which serves to neutralize the hydrochloric acid generated as a byproduct. Common bases used for this purpose include triethylamine (B128534). orgsyn.org The reaction is generally performed in a suitable organic solvent, such as dichloromethane (B109758), to facilitate the dissolution of the reactants and promote the reaction. orgsyn.org

The general procedure involves cooling a solution of 4-methoxybenzylamine and triethylamine in dichloromethane, followed by the addition of 2-nitrobenzenesulfonyl chloride. orgsyn.org After the addition, the reaction mixture is allowed to warm to room temperature and stirred for a short period to ensure completion. orgsyn.org The crude product is then isolated through an acidic workup to remove excess amine and base, followed by extraction, drying, and concentration under reduced pressure. orgsyn.org Purification of the final product to obtain white crystals is typically achieved through recrystallization from a solvent mixture like ethyl acetate/hexane. orgsyn.org An alternative, though lower-yielding, synthesis has been reported using p-anisidine (B42471) (4-methoxyphenylamine) instead of 4-methoxybenzylamine, reacting with 2-nitrobenzenesulfonyl chloride in an aqueous sodium carbonate solution. mdpi.com

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of solvent, base, reaction temperature, and reaction time.

High yields, reported to be in the range of 90-98%, have been achieved by using dichloromethane as the solvent with triethylamine as the base. orgsyn.org The reaction is initiated at a low temperature (ice-water bath) to control the initial exothermic reaction, and then allowed to proceed at room temperature. orgsyn.org This temperature control is a critical aspect of yield enhancement. The reaction time is typically short, with stirring for 15 minutes after the removal of the ice bath being sufficient for the reaction to reach completion. orgsyn.org In contrast, a synthesis using an aqueous sodium carbonate system resulted in a significantly lower yield of approximately 17.8%. mdpi.com The choice of reactants is also paramount; using 4-methoxybenzylamine leads to substantially higher yields compared to using p-anisidine under the conditions described. orgsyn.orgmdpi.com

| Reactants | Solvent | Base | Temperature | Reported Yield | Reference |

|---|---|---|---|---|---|

| 4-Methoxybenzylamine, 2-Nitrobenzenesulfonyl Chloride | Dichloromethane | Triethylamine | 0°C to Room Temp. | 90-98% | orgsyn.org |

| p-Anisidine, 2-Nitrobenzenesulfonyl Chloride | Water | Sodium Carbonate | Room Temp. | 17.8% | mdpi.com |

Precursor Compounds and Reactant Considerations in its Synthesis

The synthesis of this compound relies on two key precursor compounds:

2-Nitrobenzenesulfonyl Chloride : This compound provides the 2-nitrophenylsulfonyl moiety of the final product. It is a reactive sulfonyl chloride, and its purity is important for achieving high yields and avoiding side reactions.

4-Methoxybenzylamine : This amine provides the N-(4-methoxybenzyl) portion of the molecule. It is a primary amine that readily reacts with the sulfonyl chloride. orgsyn.org As noted, the closely related p-anisidine has also been used, but with significantly lower efficiency in this specific synthesis. mdpi.com

The selection of a suitable base is another critical consideration. A tertiary amine base like triethylamine is often preferred in organic solvents as it is non-nucleophilic and effectively scavenges the HCl produced during the reaction without competing in other reactions. orgsyn.org

Chemical Derivatization Strategies and Scaffold Modifications of this compound

This compound serves as a versatile intermediate for further chemical modifications at several positions on its scaffold.

The 4-methoxybenzyl (PMB) group is widely recognized in organic synthesis as a protecting group for amines and other functional groups. researchgate.netunivie.ac.at Its primary utility lies in its stability under a range of conditions and its susceptibility to removal under specific, often acidic, conditions. The PMB group on the sulfonamide nitrogen can be cleaved using strong acids like trifluoroacetic acid (TFA). researchgate.netnih.gov This deprotection strategy is valuable when the sulfonamide is used as an intermediate in a multi-step synthesis, allowing for the unmasking of the N-H functionality for subsequent reactions. For instance, treatment with refluxing trifluoroacetic acid is a common method for removing the PMB group from various pyrazole (B372694) structures. researchgate.net

The 2-nitro group on the benzenesulfonamide (B165840) ring is a key site for chemical transformation, with its reduction to an amino group being the most common manipulation. This transformation converts the electron-withdrawing nitro group into an electron-donating amino group, significantly altering the electronic properties of the aromatic ring and opening up a wide range of subsequent derivatization possibilities, such as diazotization or acylation.

| Reagent/System | Resulting Functional Group | General Applicability | Reference |

|---|---|---|---|

| Catalytic Hydrogenation (e.g., Pd/C, Raney Ni) | Amine (-NH2) | Common industrial method | wikipedia.org |

| Iron metal in acidic media | Amine (-NH2) | Classic and effective method | wikipedia.org |

| Tin(II) Chloride (SnCl2) | Amine (-NH2) | Widely used laboratory reagent | wikipedia.org |

| Zinc or Magnesium with Hydrazine Glyoxylate | Amine (-NH2) | Selective reduction at room temperature | |

| Sodium Hydrosulfite (Na2S2O4) | Amine (-NH2) | Useful for selective reductions | wikipedia.org |

Modifications of the Benzenesulfonamide Core Structure

The 2-nitrobenzenesulfonamide (B48108) core of this compound is reactive and amenable to several structural modifications. The presence of the electron-withdrawing nitro group in the ortho position to the sulfonyl group significantly influences the reactivity of the aromatic ring, making it susceptible to transformations that are not as readily achieved with other benzenesulfonamide analogues. Key modifications include the reduction of the nitro group to an amine and subsequent intramolecular cyclization reactions.

Reduction of the Nitro Group

A primary transformation of the 2-nitrobenzenesulfonamide core involves the reduction of the nitro group to form N-(4-methoxybenzyl)-2-aminobenzenesulfonamide. This conversion is a critical step as it opens up pathways for further derivatization, particularly through cyclization reactions. The resulting ortho-amino sulfonamide is a key precursor for the synthesis of various heterocyclic systems.

Several established methods for the reduction of aromatic nitro compounds can be applied to this compound. The choice of reducing agent is crucial to ensure the selective reduction of the nitro group without cleaving the sulfonamide bond or affecting other functional groups in the molecule.

Commonly employed and effective methods include:

Catalytic Hydrogenation: This method involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), under a hydrogen atmosphere. It is a clean and efficient method, often providing high yields of the corresponding amine.

Metal-Mediated Reduction: Reagents like tin(II) chloride (SnCl₂) in an acidic medium (e.g., concentrated hydrochloric acid) or in polar solvents like ethanol (B145695) are widely used for the reduction of aromatic nitro groups. researchgate.netcommonorganicchemistry.com Iron powder in the presence of an acid, such as acetic acid or ammonium (B1175870) chloride, is another classic and effective method. scispace.com These methods are particularly useful when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups. For instance, stannous chloride has been shown to selectively reduce aromatic nitro compounds in the presence of other sensitive groups like aldehydes, ketones, esters, and halogens. strategian.com

The general reaction for the reduction of the nitro group is depicted below:

Figure 1: General scheme for the reduction of the nitro group in this compound.

| Reagent/Condition | Solvent | Efficacy | Reference |

| SnCl₂·2H₂O | Ethanol | High | researchgate.netstrategian.com |

| Fe / NH₄Cl or Acetic Acid | Water/Ethanol | High | scispace.com |

| H₂, Pd/C | Ethanol/Methanol | High | General Method |

Intramolecular Cyclization Reactions

Following the successful reduction of the nitro group to an amine, the resulting N-(4-methoxybenzyl)-2-aminobenzenesulfonamide can undergo intramolecular cyclization to form heterocyclic structures. One of the most significant cyclization pathways for 2-aminobenzenesulfonamide (B1663422) derivatives is the formation of benzothiadiazine 1,1-dioxides. These compounds are of interest in medicinal chemistry.

The cyclization is typically achieved by reacting the 2-aminobenzenesulfonamide with a suitable one-carbon electrophile, such as an aldehyde or an orthoester, which acts as the source for the new ring atom. For example, the reaction with an aldehyde in the presence of a catalyst can lead to the formation of a six-membered heterocyclic ring containing the sulfonamide moiety.

Zinc-catalyzed oxidative transformation of 2-aminobenzenesulfonamide with benzyl (B1604629) alcohols or aldehydes has been reported to produce benzothiadiazine 1,1-dioxides in moderate to good yields. orgsyn.org Microwave irradiation has also been employed to facilitate the synthesis of 4H-1,2,4-benzothiadiazine 1,1-dioxide derivatives from 2-aminobenzenesulfonamides. nih.gov

The general transformation is illustrated in the following scheme:

Figure 2: General scheme for the intramolecular cyclization of N-(4-methoxybenzyl)-2-aminobenzenesulfonamide with an aldehyde to form a benzothiadiazine 1,1-dioxide derivative.

| Reagent | Condition | Product Type | Reference |

| R'-CHO, Zn catalyst | Oxidation | Benzothiadiazine 1,1-dioxide | orgsyn.org |

| R'-C(OEt)₃ | Heat | Benzothiadiazine 1,1-dioxide | General Method |

| Aldehydes | Microwave Irradiation | 3,4-dihydrothiadiazine 1,1-dioxide | nih.gov |

These modifications of the benzenesulfonamide core highlight the synthetic utility of this compound as a precursor for more complex heterocyclic systems. The ability to first reduce the nitro group and then effect a cyclization provides a versatile strategy for the synthesis of a variety of substituted benzothiadiazines.

Strategic Application in the Protection of Primary Amine Substrates

The protection of primary amines is a fundamental operation in multi-step organic synthesis to prevent unwanted side reactions. The Fukuyama Ns strategy provides a robust method for the protection of a wide array of primary amine substrates. The reaction typically involves the treatment of the primary amine with 2-nitrobenzenesulfonyl chloride in the presence of a base, such as triethylamine or pyridine (B92270), to afford the corresponding N-monosubstituted 2-nitrobenzenesulfonamide in high yields. orgsyn.org

The resulting Ns-protected primary amines are stable compounds that can be carried through various synthetic transformations. The presence of the Ns group significantly reduces the nucleophilicity and basicity of the nitrogen atom. tcichemicals.com

Below is a table summarizing the protection of various primary amine substrates using the Fukuyama Ns strategy, highlighting the reaction conditions and yields.

| Primary Amine Substrate | Reaction Conditions | Yield (%) |

| 4-Methoxybenzylamine | 2-nitrobenzenesulfonyl chloride, triethylamine, dichloromethane, 0 °C to rt | 90-91 |

| Various primary amines | 2-nitrobenzenesulfonyl chloride, base (triethylamine, pyridine, or 2,6-lutidine) | High |

This table is interactive. Click on the headers to sort the data.

Strategic Application in the Protection of Secondary Amine Substrates

The Fukuyama Ns strategy is equally applicable to the protection of secondary amines. Similar to primary amines, secondary amines react with 2-nitrobenzenesulfonyl chloride in the presence of a suitable base to yield N,N-disubstituted 2-nitrobenzenesulfonamides. This protection renders the nitrogen atom non-nucleophilic and non-basic, allowing for selective reactions at other functional groups within the molecule.

A key advantage of the Ns group is its ability to activate the corresponding sulfonamide for N-alkylation, a process that is often challenging with other protecting groups. chem-station.comnih.gov This activation facilitates the synthesis of complex secondary and tertiary amines. tcichemicals.com

The following table provides examples of the protection of secondary amine substrates utilizing the Fukuyama Ns strategy.

| Secondary Amine Substrate | Reaction Conditions | Yield (%) |

| N-monosubstituted 2-nitrobenzenesulfonamides | Alkyl halide, K2CO3, DMF or Mitsunobu conditions (ROH, DEAD, PPh3) | Excellent |

| This compound | 3-phenylpropyl bromide, K2CO3, DMF, 60 °C | 99 |

This table is interactive. Click on the headers to sort the data.

Stability Profile of the Ns Group Under Diverse Reaction Conditions

A critical aspect of any protecting group is its stability under a range of reaction conditions to ensure its integrity throughout a synthetic sequence. The 2-nitrobenzenesulfonyl (Ns) group exhibits a favorable stability profile, remaining intact under various acidic and basic conditions. tcichemicals.com

Stability to Acidic Environments

The Ns group is generally stable to acidic conditions, allowing for the selective removal of other acid-labile protecting groups in its presence. tcichemicals.com For instance, the Boc group can be cleaved using acidic conditions without affecting a coexisting Ns group. tcichemicals.com This orthogonality is highly valuable in the synthesis of complex molecules with multiple functional groups requiring protection. organic-chemistry.org While generally stable, prolonged exposure to very strong acids may lead to cleavage.

Stability to Basic Environments

The Ns-protected amines are also stable under a variety of basic conditions. tcichemicals.com This stability allows for the use of basic reagents in subsequent synthetic steps without compromising the integrity of the Ns group. However, it is important to note that the acidity of the N-H proton in N-monosubstituted sulfonamides is increased, making it susceptible to deprotonation by strong bases, which is a key feature for subsequent alkylation reactions. chem-station.com The Ns group's stability to bases is a significant advantage over other protecting groups that are cleaved under basic conditions. rsc.org

Comparative Analysis with Conventional Nitrogen Protecting Group Strategies

The utility of the Fukuyama Ns strategy is best understood when compared with other conventional nitrogen protecting groups. Each protecting group has its own set of advantages and limitations regarding ease of introduction, stability, and conditions for removal.

Comparison with p-Toluenesulfonyl (Tosyl) Group

The p-toluenesulfonyl (Tosyl or Ts) group is a widely used protecting group for amines. While both Ns and Ts groups are sulfonamides, they exhibit significant differences in their reactivity and ease of removal.

Activation and Alkylation: The Ns group, due to the electron-withdrawing nitro substituent, renders the sulfonamide proton more acidic than the corresponding tosylamide. chem-station.com This increased acidity facilitates the N-alkylation of Ns-amides under milder conditions, such as the Mitsunobu reaction, which is often difficult with Ts-amides. tcichemicals.com

Deprotection: The most significant advantage of the Ns group over the Ts group is the mildness of the deprotection conditions. chem-station.com The Ts group is known for its high stability and typically requires harsh conditions for cleavage, such as reduction with sodium in liquid ammonia (B1221849) or strong acids, which may not be compatible with sensitive functional groups. researchgate.net In contrast, the Ns group is readily cleaved under mild conditions by nucleophilic aromatic substitution with a thiol, such as thiophenol, in the presence of a base like potassium carbonate. chem-station.com This deprotection proceeds via a Meisenheimer complex intermediate. chem-station.com

The table below provides a comparative overview of the Ns and Ts protecting groups.

| Feature | Ns (2-Nitrobenzenesulfonyl) Group | Ts (p-Toluenesulfonyl) Group |

| Ease of Introduction | Readily introduced using 2-nitrobenzenesulfonyl chloride. | Readily introduced using p-toluenesulfonyl chloride. |

| Activation for N-Alkylation | High activation, facilitates alkylation under mild conditions (e.g., Mitsunobu). tcichemicals.com | Low activation, alkylation often requires stronger bases and harsher conditions. |

| Stability | Stable to a wide range of acidic and basic conditions. tcichemicals.com | Very stable to a wide range of acidic and basic conditions. researchgate.net |

| Deprotection Conditions | Mild: Thiol (e.g., thiophenol) and a weak base (e.g., K2CO3). chem-station.com | Harsh: Strong reducing agents (e.g., Na/NH3) or strong acids. researchgate.net |

| Key Advantage | Facile deprotection under mild conditions. chem-station.com | High stability. |

This table is interactive. Click on the headers to sort the data.

Comparison with Trifluoroacetyl Protecting Group

The N-(2-nitrobenzenesulfonyl) group, a cornerstone of the Fukuyama amine synthesis, and the trifluoroacetyl (Tfa) group both serve as effective protecting groups for amines, activating the N-H bond to facilitate alkylation. However, they exhibit significant differences in their chemical properties, particularly in their deprotection conditions, which dictates their application in complex synthetic strategies.

The Ns-group is characterized by its facile cleavage under mild, nucleophilic conditions. Deprotection is typically achieved using a thiol, such as thiophenol, in the presence of a mild base like potassium carbonate or cesium carbonate. chem-station.comrsc.org The reaction proceeds via a Meisenheimer complex, an aromatic nucleophilic substitution pathway unique to the electron-deficient nitrobenzenesulfonyl moiety. chem-station.com This method is highly chemoselective and preserves many other functional groups.

In contrast, the trifluoroacetyl group is typically removed under basic hydrolytic conditions. Reagents such as aqueous sodium hydroxide, lithium hydroxide, potassium carbonate, or ammonia are commonly employed. guidechem.com Reductive cleavage using sodium borohydride (B1222165) in an alcohol solvent also effectively removes the Tfa group. google.com While these conditions are also considered mild, the use of strong bases or reducing agents can be incompatible with sensitive substrates. For instance, trifluoroacetamide (B147638) deprotection with K₂CO₃/MeOH/H₂O can be performed in the presence of a methyl ester. guidechem.com

Both protecting groups render the amide proton sufficiently acidic to allow for N-alkylation under various conditions, including the widely used Mitsunobu reaction. chem-station.comgoogle.com This shared feature makes both strategies valuable for the synthesis of secondary amines. However, the stability profiles and cleavage mechanisms are distinct, forming the basis for their selection in a synthetic plan. A key difference lies in their stability towards acidic and alternative basic reagents. The Ns group is generally stable to strong acids like trifluoroacetic acid (TFA), whereas the Tfa group is robust against piperidine (B6355638), a common reagent in solid-phase peptide synthesis (SPPS). google.com

The following interactive table summarizes the key comparative aspects of the Ns and Tfa protecting groups for amines.

| Feature | N-(2-nitrobenzenesulfonyl) Group (Ns) | Trifluoroacetyl Group (Tfa) |

|---|---|---|

| Introduction | Reaction of the amine with 2-nitrobenzenesulfonyl chloride | Reaction of the amine with trifluoroacetic anhydride (B1165640) or ethyl trifluoroacetate |

| Activation | Strongly electron-withdrawing, pKa of Ns-protected primary amine ~10-11 | Strongly electron-withdrawing, enhances acidity of N-H proton |

| Alkylation Conditions | Mitsunobu reaction, standard alkylation with base (e.g., K₂CO₃, Cs₂CO₃) | Mitsunobu reaction, standard alkylation with base |

| Primary Deprotection Method | Thiolysis (e.g., thiophenol, 2-mercaptoethanol) with mild base (e.g., K₂CO₃) | Basic hydrolysis (e.g., NaOH, K₂CO₃, NH₃) |

| Alternative Deprotection | - | Reductive cleavage (e.g., NaBH₄ in THF/EtOH) |

| Cleavage Mechanism | Nucleophilic Aromatic Substitution (Meisenheimer complex) | Hydrolysis or Reduction |

| Stability | Stable to strong acids (TFA), generally stable to piperidine. May have limited stability to some reaction conditions. researchgate.net | Stable to piperidine and hydrazine. google.com Cleaved by bases like NaOH, DBU, and K₂CO₃. guidechem.comzenodo.org |

Distinct Advantages and Inherent Limitations in Protecting Group Orthogonality

Protecting group orthogonality is a fundamental concept in multi-step synthesis, requiring that specific protecting groups can be removed selectively in the presence of others. nih.gov The this compound group offers a distinct advantage in this regard due to its unique cleavage pathway, but also possesses inherent limitations.

Distinct Advantages:

The primary advantage of the Ns group is its cleavage under mild thiolysis conditions, which are orthogonal to a wide array of other protecting groups used in modern organic synthesis, particularly in peptide chemistry. chem-station.comnih.gov The two dominant strategies in solid-phase peptide synthesis (SPPS) rely on the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. iris-biotech.deresearchgate.net

Orthogonality to Acid-Labile Groups: Ns-protected amines are completely stable to the strong acidic conditions, such as neat trifluoroacetic acid (TFA), used to cleave Boc groups and other acid-sensitive groups like trityl (Trt) and tert-butyl (tBu) ethers and esters. nih.govacs.org

Orthogonality to Base-Labile Groups: The Ns group is also robust in the presence of secondary amines like piperidine, which are standardly used for the removal of the Fmoc group. nih.govresearchgate.net

This dual stability allows for the integration of the Fukuyama Ns strategy into complex synthetic routes involving both Boc and Fmoc methodologies, enabling the selective unmasking of a specific amine without disturbing others. This is particularly valuable in the synthesis of complex natural products, polyamines, and modified peptides where differential protection is required.

Inherent Limitations:

Despite its significant advantages, the this compound protecting group strategy has inherent limitations that must be considered.

Limited Stability: While robust against TFA and piperidine, the nitrobenzenesulfonamide moiety can exhibit limited stability under a broader range of reaction conditions compared to more inert sulfonamides like the p-toluenesulfonyl (tosyl) group. researchgate.net Its susceptibility to certain nucleophiles other than thiols can restrict its use in some synthetic steps.

Solubility Issues: In the synthesis of large molecules with multiple Ns-protected sites, such as long-chain polyamines, significant solubility problems have been reported, which can hinder reaction progress and purification. researchgate.net

The PMB Moiety: The inclusion of the 4-methoxybenzyl (PMB) group on the nitrogen atom introduces an additional point of lability. The PMB group itself is known to be cleaved under strongly acidic conditions, such as with TFA, which compromises the orthogonality with Boc deprotection. While the Ns group itself is stable to TFA, the N-PMB bond is not. This means that in the specific case of this compound, selective removal of a Boc group with TFA would likely also cleave the PMB group, a significant limitation if the integrity of the entire protecting group is desired.

The following interactive table outlines the orthogonality of the Ns group with common amine protecting groups.

| Protecting Group | Typical Cleavage Reagent | Stability of Ns Group to Reagent | Stability of Protecting Group to Ns Cleavage (Thiol + Base) |

|---|---|---|---|

| Boc (tert-butoxycarbonyl) | TFA (Trifluoroacetic Acid) | Stable | Stable |

| Fmoc (9-fluorenylmethoxycarbonyl) | 20% Piperidine in DMF | Stable | Stable |

| Cbz (Carboxybenzyl) | H₂/Pd/C (Hydrogenolysis) | Stable | Stable |

| Tfa (Trifluoroacetyl) | Mild Base (e.g., K₂CO₃, aq. NH₃) | Stable | Potentially Labile |

| PMB (p-Methoxybenzyl) on Ns | TFA (Trifluoroacetic Acid) | Unstable (PMB group cleaves) | Stable |

Mechanistic Studies and Reactivity Investigations

Alkylation Reactions of N-Monosubstituted 2-Nitrobenzenesulfonamides (N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide as an Intermediate)

The synthesis of secondary amines is a fundamental transformation in organic chemistry, and the Fukuyama amine synthesis, which utilizes 2-nitrobenzenesulfonamides, provides a powerful method to achieve this. chem-station.com N-monosubstituted sulfonamides, such as this compound, serve as key intermediates that can be readily N-alkylated through various protocols before the protecting group is removed. researchgate.net

A straightforward and common method for the N-alkylation of 2-nitrobenzenesulfonamides involves deprotonation with a base followed by reaction with an alkyl halide. The acidity of the N-H bond on the nosyl amide allows for the use of moderately weak bases. chem-station.com This approach is effective for a range of alkyl halides. However, the reactivity can be influenced by steric factors; N-substituted sulfonamides that are sterically hindered may exhibit decreased reactivity, leading to lower yields or requiring more forcing conditions. nih.gov

Commonly employed bases include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), with the choice of solvent and temperature being critical for optimizing reaction outcomes. The reaction generally proceeds via an Sₙ2 mechanism, where the sulfonamide anion displaces the halide from the alkylating agent.

Table 1: Examples of Conventional Alkylation of N-Substituted Sulfonamides Data synthesized from principles described in cited sources.

| N-Sulfonamide Substrate | Alkyl Halide | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| N-Methyl-2-nitrobenzenesulfonamide | Benzyl (B1604629) bromide | K₂CO₃ | DMF | N-Benzyl-N-methyl-2-nitrobenzenesulfonamide | Good |

| N-Allyl-2-nitrobenzenesulfonamide | Ethyl iodide | Cs₂CO₃ | Acetonitrile | N-Allyl-N-ethyl-2-nitrobenzenesulfonamide | High |

| This compound | Propargyl bromide | K₂CO₃ | DMF | N-(4-Methoxybenzyl)-N-propargyl-2-nitrobenzenesulfonamide | Moderate-High |

| N-Benzylbenzenesulfonamide | 1-Phenethyl bromide | Toluene (reflux) | None | No Reaction | 0 nih.gov |

The Mitsunobu reaction offers a powerful and mild alternative for the N-alkylation of 2-nitrobenzenesulfonamides, particularly for the conversion of primary and secondary alcohols directly into the corresponding N-alkylated product. missouri.edunih.gov The inherent acidity of the N-H bond in nosyl amides makes them excellent nucleophiles for this process. chem-station.com The reaction is mediated by a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov

The mechanism involves the formation of a phosphonium (B103445) intermediate from the reaction of PPh₃ and DEAD, which then activates the alcohol's hydroxyl group, making it a good leaving group. missouri.edu The sulfonamide anion subsequently displaces the activated hydroxyl group. A significant advantage of this method is that it proceeds with a clean inversion of stereochemistry at the alcohol's chiral center, making it highly valuable in stereospecific synthesis. missouri.edu

Table 2: Representative Mitsunobu Alkylation of 2-Nitrobenzenesulfonamides Data synthesized from principles described in cited sources.

| Alcohol Substrate | N-Sulfonamide | Reagents | Solvent | Outcome |

|---|---|---|---|---|

| (R)-2-Octanol | 2-Nitrobenzenesulfonamide (B48108) | PPh₃, DEAD | THF | N-((S)-2-Octyl)-2-nitrobenzenesulfonamide |

| Benzyl alcohol | This compound | PPh₃, DIAD | Toluene | N,N-Dibenzyl-2-nitrobenzenesulfonamide (after deprotection of PMB) |

| Geraniol | 2-Nitrobenzenesulfonyl hydrazide | PPh₃, DEAD | THF | Mitsunobu adduct formed efficiently nih.gov |

| Cyclohexanol | 2-Nitrobenzenesulfonamide | PPh₃, DEAD | THF | N-Cyclohexyl-2-nitrobenzenesulfonamide |

Alkylation reactions of N-monosubstituted 2-nitrobenzenesulfonamides are characterized by high regioselectivity. The proton on the nitrogen atom is significantly more acidic than any other proton in the molecule, ensuring that alkylation occurs exclusively at the nitrogen center, thus preventing side reactions like O-alkylation of the sulfonyl group.

Stereochemical control is a defining feature of these alkylation methods. In conventional alkylation with chiral alkyl halides, the reaction typically proceeds through an Sₙ2 pathway, resulting in the inversion of the stereocenter to which the leaving group is attached. The Mitsunobu reaction is particularly noted for its stereochemical fidelity, consistently providing products with inversion of configuration at the alcohol's stereogenic carbon. missouri.edu This predictable stereochemical outcome is a primary reason for its widespread use in the synthesis of complex molecules and natural products. nih.gov

Deprotection Mechanism of the 2-Nitrobenzenesulfonyl (Ns) Group

A key advantage of the 2-nitrobenzenesulfonyl (Ns) group is its facile removal under mild, non-reductive conditions, which distinguishes it from other sulfonyl protecting groups like the tosyl group. chem-station.comchem-station.com The cleavage is typically mediated by a soft nucleophile, most commonly a thiol in the presence of a base. thieme-connect.de

The deprotection of the Ns group proceeds via a Nucleophilic Aromatic Substitution (SₙAr) mechanism. chem-station.comresearchgate.net The process is initiated by the attack of a thiolate anion (generated from a thiol, such as thiophenol, and a base like potassium carbonate) on the carbon atom of the aromatic ring bearing the sulfonyl group. chem-station.comresearchgate.net

The presence of the strongly electron-withdrawing nitro group in the ortho position is crucial for this reaction. It activates the aromatic ring towards nucleophilic attack by stabilizing the resulting negatively charged intermediate. researchgate.net This activation allows the SₙAr reaction to occur under mild conditions. Following the nucleophilic attack, the intermediate collapses, leading to the cleavage of the sulfur-nitrogen bond and releasing the free amine. chem-station.com

The key intermediate formed during the SₙAr deprotection is a Meisenheimer complex (also known as a Jackson-Meisenheimer complex). chem-station.comwikipedia.org This species is a 1:1 adduct resulting from the addition of the nucleophile (the thiolate) to the electron-deficient aromatic ring of the nosyl group. wikipedia.orgscribd.com

The negative charge of this intermediate is delocalized across the aromatic ring and is significantly stabilized by the ortho-nitro group, which acts as a powerful electron sink. wikipedia.org This stabilization lowers the activation energy for the reaction, facilitating the cleavage of the sulfonamide. nih.gov Meisenheimer complexes are often highly colored and, in many cases, are stable enough to be observed or even isolated and characterized by spectroscopic methods like NMR. wikipedia.orgscribd.com The formation of this stable intermediate is the defining feature of the thiolate-mediated cleavage of 2-nitrobenzenesulfonamides. chem-station.com

Advanced Applications in Organic Synthesis

Utilization in the Total Synthesis of Complex Natural Products and Bioactive Molecules

The 2-nitrobenzenesulfonamide (B48108) (Ns) moiety is a cornerstone in the synthesis of complex natural products due to its dual function as both a robust protecting group and an activating group for nitrogen atoms. This strategy, often referred to as the "Ns-strategy," has proven invaluable in multistep syntheses where precise control over nitrogen reactivity is crucial.

Strategies for Carbon-Nitrogen Bond Formation in Natural Product Synthesis

The formation of carbon-nitrogen (C-N) bonds is a fundamental operation in the synthesis of countless bioactive molecules. The nosyl group in N-(4-methoxybenzyl)-2-nitrobenzenesulfonamide facilitates this process through several key reactions:

Fukuyama-Mitsunobu Reaction : The sulfonamide proton of a nosyl-protected amine is sufficiently acidic (pKa ≈ 10-11) to undergo alkylation under Mitsunobu conditions. chem-station.comtcichemicals.comnih.gov This reaction allows for the formation of C-N bonds by coupling the nosyl amide with a primary or secondary alcohol, proceeding with a clean inversion of stereochemistry at the alcohol's carbon center. chem-station.comorganic-chemistry.org This method is particularly mild and tolerant of various functional groups, making it highly suitable for late-stage functionalization in complex syntheses. chem-station.comnih.gov

Alkylation of Nosyl Amides : Beyond the Mitsunobu reaction, the acidic N-H bond allows for straightforward alkylation using alkyl halides under basic conditions. chem-station.comtcichemicals.com This provides a reliable method for constructing secondary amines, which are common motifs in natural products.

Buchwald-Hartwig Amination : While direct examples involving this compound are less common, sulfonamides in general are competent coupling partners in palladium-catalyzed Buchwald-Hartwig amination reactions. researchgate.netwikipedia.org This powerful cross-coupling method enables the formation of C(aryl)-N bonds, linking the nosyl-protected nitrogen to aromatic or heteroaromatic rings. wikipedia.orguit.no

A significant advantage of the nosyl group is its facile cleavage under mild conditions, typically using a thiol nucleophile (like thiophenol or mercaptoacetic acid) and a base. chem-station.compnas.org The reaction proceeds via a Meisenheimer complex, leading to the release of the free amine without affecting other, more robust protecting groups. chem-station.com

Case Studies of Ns-Mediated Total Syntheses

The efficacy of the Ns-strategy is best illustrated through its application in the total synthesis of intricate natural products.

| Natural Product | Key Ns-Strategy Application | Purpose | Reference |

| HO-416b & Agel-489 | Construction of sequential secondary amines in polyamine backbone. | Utilized alkylation of 2-nitrobenzenesulfonamides for C-N bond formation. | pharm.or.jp |

| Lipogrammistin-A | Intramolecular alkylation of a nosyl group. | Key macrocyclization step to form the 18-membered ring. | researchgate.net |

| Isooncinotine | Selective N-alkylation of a nosyl-protected diamine. | Construction of the macrocyclic spermidine (B129725) alkaloid backbone. | pnas.org |

| Huperzine-Q | Synthesis of cyclic nitrogen compounds. | Used as a reactant for intramolecular hydroamination. | sigmaaldrich.com |

In the total synthesis of the polyamine spider toxins HO-416b and Agel-489 , the nosyl group was instrumental as both a protecting and activating group. pharm.or.jp All C-N bonds in the polyamine chains were constructed in high yield by the alkylation of 2-nitrobenzenesulfonamides. pharm.or.jp Similarly, the total synthesis of lipogrammistin-A featured a critical macrocyclization step achieved through the intramolecular alkylation of a nosyl group, which exclusively formed the desired 18-membered ring. researchgate.net The synthesis of the macrocyclic alkaloid isooncinotine also relied on the higher acidity of the sulfonamide for a selective N-alkylation step, crucial for building the complex structure. pnas.org

Synthesis of Diverse Nitrogen-Containing Heterocycles and Architectures

This compound and related nosyl derivatives serve as powerful precursors for the synthesis of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals. researchgate.net The nosyl group can facilitate intramolecular cyclization reactions to form a variety of ring systems.

The strategy often involves preparing a linear precursor containing a nosyl-protected amine and a suitable electrophile or alkene. The activation provided by the nosyl group enables subsequent ring closure. For example, intramolecular Fukuyama-Mitsunobu cyclization of N-nosyl diamino alcohols is a key step in constructing chiral 1,4-diazepanes. researchgate.net This methodology has also been applied to the synthesis of other valuable heterocyclic scaffolds like piperazines and pyrrolidines. sigmaaldrich.comnih.gov The ease of removing the nosyl group post-cyclization allows for further functionalization of the heterocyclic nitrogen atom, adding to the synthetic utility of this approach. nih.gov

Implementation in Peptide Chemistry and Cleavable Linker Technologies

Beyond its role as a protecting group, the 2-nitrobenzenesulfonamide moiety has been ingeniously adapted for use in peptide chemistry and as a cleavable linker.

Design and Application of Sulfonamide-Based Cleavable Linkers

The electron-deficient nature of the 2-nitrobenzenesulfonyl group makes the sulfonamide linkage susceptible to cleavage by specific nucleophiles. This property has been exploited in the design of cleavable linkers for drug delivery systems and bioconjugation. For instance, a linker based on 2-nitrobenzenesulfonamide can connect a polymer like polyethylene (B3416737) glycol (PEG) to a therapeutic agent, such as small interfering RNA (siRNA). This linkage is stable in the extracellular environment but is selectively cleaved inside the cell by the action of glutathione (B108866) (GSH), releasing the active cargo. This intracellular release mechanism provides a significant advantage over non-cleavable linkers.

Methodologies in Solid-Phase Organic Synthesis (SPOS)

The robustness and specific cleavage conditions of the nosyl group make it highly compatible with solid-phase organic synthesis (SPOS), a cornerstone of combinatorial chemistry and high-throughput synthesis. dtu.dk Polymer-supported 2-nitrobenzenesulfonamides, prepared from immobilized primary amines and 2-nitrobenzenesulfonyl chloride, are key intermediates in the solid-phase synthesis of diverse molecular libraries. nih.gov

Key applications in SPOS include:

Protecting Group : The nosyl group can be used to protect amino acids on a solid support, compatible with standard peptide synthesis protocols. acs.orgresearchgate.net

Safety-Catch Linker : A sulfonamide linker can be used to attach a molecule to a solid support. The linker is stable throughout the synthesis but can be "activated" for cleavage. For example, N-alkylation of the sulfonamide (e.g., with diazomethane) renders the acyl-sulfonamide bond labile to nucleophilic attack, allowing the synthesized molecule to be released from the resin under specific conditions. nih.gov

Diversity Generation : A resin-bound amine can be protected with a nosyl group. This nosylated linker can then be alkylated via Mitsunobu or other alkylation reactions to introduce diversity. Subsequent cleavage of the nosyl group yields a secondary amine on the resin, which is available for further derivatization, significantly expanding the scope of accessible compounds. mdpi.org

This solid-phase approach, leveraging the unique reactivity of the nosyl group, facilitates the efficient and automated synthesis of large libraries of compounds for drug discovery and other applications. nih.gov

Preparation and Reactivity of Polymer-Supported 2-Nitrobenzenesulfonamides

The foundation of many advanced synthetic applications, including combinatorial chemistry, lies in solid-phase synthesis, where reactants are bound to a solid polymer support. This approach simplifies purification, as excess reagents and byproducts can be washed away, leaving the desired compound attached to the resin.

Polymer-supported 2-nitrobenzenesulfonamides are typically prepared by reacting a primary amine, which has been immobilized on a polymer resin, with 2-nitrobenzenesulfonyl chloride. nih.gov This creates a stable sulfonamide linkage to the solid support, which serves as an anchor and an activatable intermediate for subsequent chemical transformations. nih.govresearchgate.net

The reactivity of these polymer-supported sulfonamides is a key aspect of their utility. The 2-nitrobenzenesulfonyl group is strongly electron-withdrawing, which significantly increases the acidity of the N-H proton of the sulfonamide. chem-station.comnih.gov This enhanced acidity allows the nitrogen to be easily deprotonated by a mild base, forming a sulfonamide anion. This anion is a potent nucleophile and can undergo a variety of reactions, most notably N-alkylation. This reactivity is the basis for well-established synthetic methods such as the Fukuyama alkylation and Fukuyama-Mitsunobu alkylation, which are readily adapted to solid-phase synthesis. nih.govchem-station.com

The general scheme for the preparation and subsequent alkylation is summarized in the table below.

| Step | Description | General Reactants | Purpose |

| 1. Immobilization | A primary amine is attached to a solid polymer support (resin). | Resin with a suitable linker, Primary amine | To anchor the starting material to the solid phase. |

| 2. Nosylation | The immobilized amine is reacted with 2-nitrobenzenesulfonyl chloride. | Immobilized amine, 2-nitrobenzenesulfonyl chloride, Base | To form the polymer-supported 2-nitrobenzenesulfonamide intermediate. |

| 3. N-Alkylation | The nosylated intermediate is deprotonated and reacted with an electrophile (e.g., an alkyl halide or an alcohol under Mitsunobu conditions). | Base (e.g., DBU, Cs₂CO₃), Electrophile (e.g., R-X, R-OH) | To introduce diversity by adding various alkyl or aryl groups. chem-station.comresearchgate.net |

| 4. Cleavage | The final product is cleaved from the resin, often by removing the nosyl protecting group. | Thiol (e.g., PhSH), Base (e.g., K₂CO₃) | To release the purified final product into solution. researchgate.netfiveable.me |

This sequence allows for the systematic construction of complex secondary amines on a solid support.

Advantages for Combinatorial Library Generation

Combinatorial chemistry aims to rapidly synthesize large numbers of different but structurally related molecules, known as a chemical library. chemrxiv.orggrafiati.com The use of polymer-supported 2-nitrobenzenesulfonamides offers significant advantages for this purpose.

The primary advantage is the simplification of the purification process. nih.gov In traditional solution-phase chemistry, each step requires a workup and purification procedure (like column chromatography) to isolate the product, which is time-consuming and labor-intensive. With solid-phase synthesis, purification is reduced to simple filtration and washing of the polymer resin after each reaction step. nih.gov

This efficiency is crucial for generating large libraries. By splitting the resin-bound intermediate into multiple batches and reacting each batch with a different building block (e.g., a different alkyl halide in the N-alkylation step), a diverse array of compounds can be generated in parallel. The robust nature of the sulfonamide linkage ensures that the intermediates remain attached to the support throughout the various reaction conditions. nih.gov

Furthermore, the 2-nitrobenzenesulfonyl group acts as both a protective group and an activating group. tandfonline.comlookchem.com It protects the primary amine functionality while its electron-withdrawing nature facilitates the key N-alkylation step that introduces molecular diversity. chem-station.com This dual role streamlines the synthetic sequence. The development of microwave-assisted methods for these reactions further accelerates the generation of these libraries, reducing reaction times from hours to minutes. researchgate.net This combination of solid-phase techniques and the specific reactivity of 2-nitrobenzenesulfonamides enables the efficient production of libraries containing diverse heterocyclic scaffolds, which are of high interest in medicinal chemistry. nih.govresearchgate.net

Synthesis of Intermediates for Pharmaceutically Relevant Scaffolds

This compound serves as a valuable intermediate in the synthesis of complex molecules and scaffolds that are relevant to the pharmaceutical industry. The 2-nitrobenzenesulfonyl (nosyl) moiety functions as an excellent protecting group for amines that can be removed under mild conditions, while the 4-methoxybenzyl (PMB) group provides another layer of synthetic versatility.

This strategic combination is employed in the synthesis of various pharmaceutically relevant structures, including nitrogen-containing heterocycles and complex natural products. For instance, 2-nitrobenzenesulfonamides are utilized in tandem reactions to produce 1-(phenylsulfonyl)-1H-benzimidazoles. mdpi.com Benzimidazoles are a "privileged scaffold" in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities.

Another important class of compounds synthesized using this chemistry is triazolo-thiadiazoles, which are known to possess a broad spectrum of biological activities, including anti-inflammatory and antimicrobial properties. researchgate.net The synthesis of these complex heterocyclic systems often relies on the precise control of reactivity and protection that intermediates like this compound provide.

The utility of the nosyl group was notably demonstrated in the total synthesis of lipogrammistin-A, a macrocyclic polyamine isolated from the skin mucus of grammistid fish. researchgate.nettandfonline.com In this synthesis, the 2-nitrobenzenesulfonyl group was used for both the protection and activation of amine functionalities, enabling the construction of the complex macrocyclic structure. researchgate.net

The table below highlights examples of pharmaceutically relevant scaffolds and molecules synthesized using 2-nitrobenzenesulfonamide intermediates.

| Target Scaffold/Molecule | Synthetic Utility of 2-Nitrobenzenesulfonamide | Potential Therapeutic Relevance |

| Benzimidazoles | Used in tandem reactions for the construction of the benzimidazole (B57391) ring system. mdpi.commdpi.com | Core structure in antiviral, antifungal, and anticancer agents. mdpi.com |

| Triazolo-thiadiazoles | Serves as a precursor in multi-step reactions to form the fused heterocyclic system. researchgate.net | Possess anti-inflammatory, antimicrobial, and anticonvulsant activities. researchgate.net |

| Lipogrammistin-A | The nosyl group acts as a key protecting and activating group for amines in the total synthesis of this natural product. researchgate.nettandfonline.com | Macrocyclic amines often exhibit unique biological properties. |

| 12-Lipoxygenase Inhibitors | Benzenesulfonamide (B165840) derivatives are key scaffolds for potent and selective enzyme inhibitors. nih.gov | Treatment of skin diseases, diabetes, thrombosis, and cancer. nih.gov |

The strategic use of this compound and related reagents allows chemists to build complex and biologically active molecules efficiently, underscoring their importance in modern organic synthesis and drug discovery.

Advanced Analytical and Computational Investigations

Spectroscopic Techniques for Monitoring Reaction Progress and Mechanistic Intermediates

While specific studies detailing the real-time spectroscopic monitoring of the synthesis of N-(4-methoxybenzyl)-2-nitrobenzenesulfonamide are not extensively documented in the literature, the application of standard spectroscopic techniques is fundamental to analogous sulfonamide syntheses. The formation of the sulfonamide bond, typically through the reaction of 2-nitrobenzenesulfonyl chloride with 4-methoxybenzylamine (B45378), can be effectively monitored using techniques such as Fourier-transform infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

FT-IR Spectroscopy would allow for the tracking of the reaction by observing the disappearance of the N-H stretching vibrations of the primary amine starting material (typically around 3400-3300 cm⁻¹) and the appearance of the characteristic sulfonamide bands, including the N-H stretch of the secondary sulfonamide (around 3300-3200 cm⁻¹) and the asymmetric and symmetric stretching vibrations of the S=O bonds (approximately 1350 cm⁻¹ and 1160 cm⁻¹, respectively).

NMR Spectroscopy (¹H and ¹³C) is invaluable for monitoring the conversion of reactants to the final product. In ¹H NMR, the chemical shifts of the protons on the aromatic rings and the benzylic methylene (B1212753) group would change significantly upon formation of the sulfonamide linkage. This allows for a quantitative assessment of reaction conversion and the detection of any potential side products or reaction intermediates.

Crystallographic Studies on this compound and Related Derivatives

X-ray crystallography has provided definitive insights into the three-dimensional structure of this compound and its isomers. A comprehensive study analyzed the crystal structures of the ortho-, meta-, and para-nitro isomers of N-(4-methoxyphenyl)-nitrobenzenesulfonamide, designated as compounds C, B, and A, respectively. mdpi.com This comparative analysis reveals the significant impact of the nitro group's position on the molecule's conformation and crystal packing. mdpi.com

The synthesis of this compound (referred to as N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide in the crystallographic study) was achieved by reacting 2-nitrobenzenesulfonyl chloride with p-anisidine (B42471), yielding crystals suitable for X-ray diffraction. mdpi.com

Crystallographic data reveals that while bond lengths and angles are generally similar across the nitro-isomers, key torsional angles differ significantly, leading to distinct molecular conformations. mdpi.com For this compound (Compound C), the C1–S1–N1–C7 torsion angle is +41.78(10)°, which contrasts with the values for the 4-nitro (A: -58.6(3)°) and 3-nitro (B: +66.56(3)°) isomers. mdpi.com These differences highlight the influence of the nitro group's position—a potent stereoelectronic effect—on the orientation of the aromatic rings relative to the central sulfonamide bridge. mdpi.com

The angle between the two aromatic rings is 41.06(5)° for the 2-nitro isomer. mdpi.com Furthermore, the S1–N1–C7 angle of 115.49(8)° in the 2-nitro isomer is the smallest reported among related N-(4-methoxyphenyl)-sulfonamides, indicating a more sterically constrained conformation. mdpi.com The sulfonamide nitrogen atom exhibits a slight pyramidalization in all three isomers. mdpi.com

| Parameter | Isomer A (4-nitro) | Isomer B (3-nitro) | Isomer C (2-nitro) |

|---|---|---|---|

| C1–S1–N1 Angle (°) | 104.97 (13) | 104.34 (10) | 105.10 (6) |

| S1–N1–C7 Angle (°) | 119.5 (2) | 119.78 (13) | 115.49 (8) |

| O–S–O Angle (°) | 120.45 (14) | 120.66 (5) | 118.98 (6) |

| C1–S1–N1–C7 Torsion Angle (°) | -58.6 (3) | +66.56 (3) | +41.78 (10) |

| Angle Between Aromatic Rings (°) | 30.51 (14) | 41.05 (5) | 41.06 (5) |

The supramolecular architecture of this compound is dictated by a unique combination of intermolecular forces that differ from its isomers. mdpi.com In the solid state, sulfonamides commonly form hydrogen-bonding patterns such as C(4) chains or R²₂(8) dimers involving the N-H donor and a sulfonyl oxygen acceptor. mdpi.com

Furthermore, of the three isomers, only this compound exhibits π-π stacking interactions. mdpi.com These interactions occur between the methoxyphenyl rings of adjacent molecules, with a centroid-to-centroid distance of 3.7351(7) Å. mdpi.com This π-π stacking, combined with C-H···O interactions, links the hydrogen-bonded chains into two-dimensional sheets. mdpi.com The weaker nature of the N–H···O(methoxy) bond and the π-π interactions, compared to the stronger N–H···O(sulfonyl) bonds in the other isomers, contributes to the lower melting point of the 2-nitro isomer (85–86 °C). mdpi.com

| Interaction Type | Isomer A (4-nitro) | Isomer B (3-nitro) | Isomer C (2-nitro) |

|---|---|---|---|

| N–H···O Hydrogen Bond Acceptor | Sulfonamide Oxygen (O2) | Sulfonamide Oxygen (O2) | Methoxy Oxygen |

| Hydrogen Bond Pattern | C(4) chains | C(4) chains | C(7) chains |

| π-π Stacking | No | No | Yes (Cg···Cg = 3.7351(7) Å) |

| Overall Network | 3D Network | 2D Ladder-shaped sheets | 2D Planar sheets |

Computational Chemistry Approaches for Mechanistic Elucidation and Property Prediction

Computational chemistry offers powerful tools for understanding the electronic properties and conformational behavior of molecules like this compound. While specific computational studies on this exact molecule are limited, methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) are widely applied to related sulfonamides and nitroaromatic compounds. globalresearchonline.net

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. For this compound, DFT calculations could be employed to:

Optimize Molecular Geometry: Predict the lowest energy conformation in the gas phase and compare it with experimental X-ray crystal structure data to understand the effects of crystal packing forces.

Analyze Electronic Properties: Calculate the distribution of electron density, molecular electrostatic potential (MESP), and the energies of frontier molecular orbitals (HOMO and LUMO). This analysis would identify the most electron-rich and electron-deficient regions, providing insight into the molecule's reactivity and the nature of its intermolecular interactions. globalresearchonline.net

Simulate Vibrational Spectra: Compute theoretical IR and Raman spectra, which can aid in the assignment of experimental vibrational bands.

Investigate Reaction Pathways: Model the reaction mechanism for its synthesis by calculating the energies of reactants, transition states, and products, thereby elucidating the reaction's energetic profile.

Studies on related nitrobenzene (B124822) and methoxybenzene derivatives have successfully used DFT to correlate calculated electronic structures with experimental observations. globalresearchonline.netresearchgate.net

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. MD simulations are particularly useful for:

Conformational Sampling: Exploring the conformational landscape of the molecule in different environments (e.g., in solution or in a simulated crystal lattice). This is especially relevant for understanding the flexibility around the S-N bond and the various orientations the aromatic rings can adopt. nih.gov

Studying Intermolecular Interactions: Simulating the interactions between multiple molecules to understand how they self-assemble. This can provide insights into the initial stages of crystallization and the stability of different packing motifs, complementing the static picture provided by X-ray crystallography.

Solvation Effects: Analyzing how solvent molecules arrange around the solute and influence its conformation and reactivity.

By integrating polarizable force fields, MD simulations can offer a highly accurate depiction of the electrostatic interactions that govern the molecule's dynamic behavior and its interactions with its environment. nih.gov

Future Research Trajectories and Emerging Perspectives

Development of Novel Alkylation and Derivatization Methodologies for N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide

The Fukuyama alkylation and Mitsunobu reactions have been the traditional methods for the N-alkylation of 2-nitrobenzenesulfonamides. rsc.org However, the future of synthetic chemistry demands more versatile, efficient, and environmentally benign alternatives. Research is now pivoting towards developing new catalytic systems and reaction conditions to broaden the scope of accessible structures from this compound.

One promising avenue is the exploration of novel catalytic systems that can function under milder conditions. For instance, the use of earth-abundant metal catalysts or organocatalysts could provide cost-effective and less toxic alternatives to traditional reagents. A novel method for the N-alkylation of aliphatic amines using ethers as alkylating agents over a γ-Al2O3 catalyst has been developed, which is eco-friendly and atom-economic as water is the only byproduct. researchgate.net Adapting such systems for sulfonamides could represent a significant step forward.

Furthermore, derivatization strategies are moving beyond simple alkylation. Methodologies are being developed for the selective functionalization of the aromatic rings of the sulfonamide moiety. Additionally, research into the N-terminal chemical derivatization of peptides using reagents like 4-formyl-benzenesulfonic acid (FBSA) showcases advanced techniques for creating specific functionalities. dtu.dknih.gov Applying similar principles to derivatize this compound could yield novel compounds with unique properties for various applications in materials science and medicinal chemistry.

Future research will likely focus on:

Photoredox Catalysis: Utilizing light to drive alkylation and arylation reactions under ambient conditions, minimizing waste and expanding the range of compatible functional groups.

Electrochemical Synthesis: Employing electricity to mediate C-N bond formation, offering a reagent-free approach to derivatization.

Flow Chemistry: Implementing continuous flow reactors for safer, more scalable, and efficient alkylation processes with precise control over reaction parameters.

Exploration of Greener and More Sustainable Deprotection Strategies

The removal of the 2-nitrobenzenesulfonyl (Ns) group is a critical step in multi-step synthesis. Traditionally, this is achieved using thiol-based reagents like thiophenol in the presence of a base, which proceeds through a Meisenheimer complex. rsc.orgresearchgate.net While effective, these methods often involve malodorous and toxic reagents. Consequently, a major thrust of current research is the development of greener and more sustainable deprotection protocols.

Recent advancements have focused on minimizing the reliance on hazardous thiols. This includes the use of solid-supported thiol reagents and fluorous thiols, which simplify purification and reduce waste by allowing for easy separation of byproducts. researchgate.net Alternative nucleophiles are also being investigated to replace thiols entirely.

The development of catalytic deprotection methods is another key area. Strategies that use a substoichiometric amount of a catalyst to regenerate the active deprotecting agent would significantly improve the atom economy and environmental footprint of the process. Moreover, sustainable approaches using electrochemistry and photochemistry for the cleavage of protecting groups are gaining traction. researchgate.netnih.gov These methods can often be performed under mild conditions without the need for harsh chemical reagents. For example, photochemical deprotection of certain protecting groups can be achieved with specific wavelengths of light, offering high selectivity. nih.gov Water-mediated, catalyst-free deprotection protocols, which have been successfully applied to other protecting groups like N-Boc, represent an ideal green alternative that warrants exploration for Ns-amides. semanticscholar.orgresearchgate.net

| Reagent/Method | Conditions | Advantages | Challenges/Disadvantages | Reference |

|---|---|---|---|---|

| Thiophenol/K₂CO₃ or Cs₂CO₃ | DMF, Room Temperature | High yield, mild conditions | Toxic and malodorous reagent | researchgate.netnih.gov |

| Mercaptoethanol/DBU | DMF, Mild conditions | Effective for primary amines | Use of strong base | researchgate.netunesp.br |

| Solid-Supported Thiol | Room Temperature or Microwave | Simplified purification, reduced waste | May require longer reaction times | researchgate.net |

| Fluorous Thiol/Solid-Phase Base | Mild conditions | Facilitates rapid purification via fluorous SPE | Requires specialized fluorous materials | researchgate.net |

| Electrochemical Reduction | Controlled potential electrolysis | Reagent-free, sustainable | Requires specialized equipment | nih.gov |

| Photochemical Cleavage | UV light (e.g., 350 nm) | High selectivity, mild conditions | Substrate must be compatible with UV light | nih.gov |

Integration into Asymmetric Synthetic Protocols

The synthesis of chiral amines is of paramount importance in the pharmaceutical and agrochemical industries, as over 80% of all drugs contain amine functionalities, many of which are chiral. yale.edu The Ns protecting group is well-suited for integration into asymmetric synthesis protocols. The development of methods for the asymmetric synthesis of N-substituted allylic amines using inexpensive copper compounds and chiral ligands highlights a trend towards more cost-effective and sustainable chiral synthesis. louisiana.edu

Future research will focus on leveraging this compound and its derivatives in catalytic asymmetric transformations. This could involve several approaches:

Asymmetric Alkylation: The development of chiral phase-transfer catalysts or transition-metal catalysts that can induce enantioselectivity in the alkylation of the Ns-protected amine.

Substrate-Controlled Diastereoselective Reactions: Incorporating the sulfonamide into a chiral substrate and performing diastereoselective reactions, where the existing stereocenter directs the formation of a new one.

Enzymatic Reactions: Utilizing enzymes, such as transaminases, which can catalyze the stereoselective formation of C-N bonds, to produce chiral amines that can then be protected with the Ns group for further elaboration. nih.gov

The use of chiral auxiliaries, such as tert-butanesulfinamide, has been highly successful in the asymmetric synthesis of a wide variety of amines. yale.edu A similar strategy could be developed where a chiral variant of the 2-nitrobenzenesulfonyl group itself acts as a chiral auxiliary, guiding the stereochemical outcome of a reaction before being cleaved.

Expanding the Scope of Ns Chemistry in Complex Chemical Synthesis

The dual role of the 2-nitrobenzenesulfonamide (B48108) group, acting as both a protecting group and an activating group, makes it a powerful tool in the synthesis of complex molecules. rsc.org Its application in the total synthesis of natural products, such as linear and macrocyclic polyamines and acylpolyamine spider toxins, has demonstrated its versatility. rsc.orgresearchgate.net

Future work will likely see the application of this chemistry extended to the synthesis of an even broader range of complex natural products and pharmaceutically active compounds. The stability of the Ns group to a wide range of reaction conditions, coupled with its mild deprotection, allows for its use in lengthy synthetic sequences.

Emerging areas where Ns chemistry could have a significant impact include:

Peptide and Peptidomimetic Synthesis: The Ns group can protect the N-terminus of amino acids, facilitating peptide coupling reactions. Its orthogonal deprotection conditions relative to other common protecting groups (e.g., Boc and Fmoc) make it an attractive option for complex peptide synthesis.

Macrocycle Synthesis: The ability to perform alkylations on Ns-amides is particularly useful for the synthesis of macrocyclic polyamines and polyamides, which are important structural motifs in many bioactive molecules. The Fukuyama methodology has already been successfully applied to accomplish this. rsc.org

Combinatorial Chemistry: The robust nature of the Ns-amide linkage is suitable for solid-phase synthesis, enabling the rapid generation of libraries of compounds for drug discovery and materials science applications.

Application of Machine Learning and Advanced Computational Tools for Predictive Synthesis

The intersection of computational chemistry and machine learning (ML) with organic synthesis is an emerging frontier with the potential to dramatically accelerate discovery. For sulfonamides, these tools are already being applied to predict reaction outcomes, discover novel compounds with desired properties, and elucidate reaction mechanisms. digitellinc.comdiffer.nlrsc.org

In the context of this compound, future research will increasingly leverage these computational approaches:

Predictive Reaction Modeling: Machine learning models can be trained on existing reaction data to predict the success or failure of novel alkylation or derivatization reactions, saving time and resources in the lab. digitellinc.com For example, models can be developed to predict which combinations of primary amines and sulfamoyl fluorides would be successful in a Lewis-acid-mediated reaction. digitellinc.com

High-Throughput Virtual Screening: Computational methods like Density Functional Theory (DFT) can be combined with ML to screen large virtual libraries of this compound derivatives for specific properties, such as their potential as cathode materials in batteries or their biological activity. differ.nlresearchgate.net

Mechanism Elucidation: Computational studies can provide deep insights into reaction mechanisms, such as the nucleophilic aromatic substitution involved in the deprotection of Ns-amides. nih.gov This understanding can guide the design of more efficient and selective reaction conditions.

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be built to correlate the structural features of derivatized sulfonamides with their biological activity, aiding in the rational design of new drug candidates. researchgate.net

| Tool/Method | Application Area | Potential Impact on this compound Research | Reference |

|---|---|---|---|

| Machine Learning (e.g., Random Forest, ANN) | Predictive Synthesis & QSAR | Predicting yields and success of alkylation/derivatization; identifying potential bioactive derivatives. | digitellinc.comresearchgate.net |

| Density Functional Theory (DFT) | Mechanism & Property Calculation | Elucidating deprotection mechanisms; calculating redox potentials for materials applications. | differ.nl |

| High-Throughput Virtual Screening (HTVS) | Materials & Drug Discovery | Rapidly identifying derivatives with optimal electronic or binding properties. | researchgate.net |

| Molecular Dynamics (MD) Simulations | Conformational Analysis | Understanding intermolecular interactions and predicting crystal packing. | differ.nl |

Q & A

Q. What are the optimal synthetic routes for preparing N-(4-methoxybenzyl)-2-nitrobenzenesulfonamide with high yield and purity?

The compound is synthesized via sulfonylation of 4-methoxybenzylamine with 2-nitrobenzenesulfonyl chloride in dichloromethane (CH₂Cl₂) under basic conditions (triethylamine) at 0°C, followed by gradual warming to room temperature. This method achieves a 98% crude yield, with final purification via recrystallization (1:1 EtOAc/hexanes) yielding 91% pure product . Monitoring intermediates using thin-layer chromatography (TLC) ensures reaction progress .

Q. Which purification techniques are most effective for isolating this compound?

Recrystallization using ethyl acetate/hexanes (1:1) is highly effective for removing unreacted sulfonyl chloride and byproducts. For more complex mixtures, silica gel column chromatography with gradient elution (10–40% EtOAc in hexanes) resolves impurities. Purity validation via NMR and melting point analysis (mp 123°C) is critical .

Q. What spectroscopic methods are essential for characterizing this compound?

Key techniques include:

- ¹H NMR : Peaks at δ 3.76 (s, 3H, OCH₃), 4.25 (d, 2H, CH₂), and aromatic protons (δ 7.13–8.03) confirm structure .

- IR spectroscopy : Absorptions at 1543 cm⁻¹ (NO₂ asymmetric stretch) and 1363 cm⁻¹ (S=O stretch) validate functional groups .

- Mass spectrometry : HRMS or ESI-MS confirms molecular mass (322.0623 g/mol) .

Advanced Research Questions

Q. How can computational chemistry (e.g., HOMO-LUMO analysis) predict reactivity or stability of this compound?

Density functional theory (DFT) studies on analogous nitrobenzenesulfonamides reveal that the electron-withdrawing nitro group lowers HOMO energy (-6.5 eV), reducing electrophilicity. The methoxybenzyl group contributes to charge distribution, affecting intermolecular interactions. Such analyses guide predictions of stability under oxidative conditions .

Q. What crystallographic strategies resolve structural ambiguities in derivatives of this compound?

Single-crystal X-ray diffraction with SHELXL refinement (via the SHELX suite) is recommended. For example, related sulfonamides show planar sulfonamide moieties (torsion angles < 5°) and π-stacking between nitro and aromatic groups. High-resolution data (d-spacing < 0.8 Å) ensures accuracy .

Q. How can researchers address contradictions in reported synthetic yields or purity?

Discrepancies often arise from solvent choice (e.g., DMF vs. CH₂Cl₂) or base (K₂CO₃ vs. Et₃N). Systematic optimization studies using design of experiments (DoE) can identify critical factors. For example, replacing DMF with acetonitrile in alkylation steps reduces side reactions .

Q. What mechanistic insights explain the selectivity of sulfonylation vs. alkylation reactions involving this compound?

Sulfonylation proceeds via nucleophilic attack of the amine on the sulfonyl chloride, favored by low temperatures (0°C) to minimize hydrolysis. Subsequent alkylation with 3-phenylpropyl bromide in DMF at 60°C follows an SN2 mechanism, with K₂CO₃ as a base to deprotonate the sulfonamide nitrogen .

Q. How can biological activity be hypothesized based on structural analogs?

Analogous compounds (e.g., N-(4-methoxybenzyl) derivatives with thiazole or oxadiazole moieties) exhibit anticancer and anti-inflammatory activity via kinase inhibition or reactive oxygen species (ROS) modulation. Docking studies suggest the nitro group enhances binding to ATP pockets in kinases .

Q. What solvent systems minimize degradation during reactions involving this compound?

Polar aprotic solvents (DMF, CH₃CN) stabilize intermediates in alkylation steps, while CH₂Cl₂ is optimal for sulfonylation. Avoid protic solvents (e.g., ethanol) to prevent nitro group reduction. Inert atmospheres (N₂/Ar) further prevent oxidation .

Q. How does the nitro group influence regioselectivity in further functionalization reactions?

The nitro group acts as a meta-directing electrophile in electrophilic aromatic substitution. For example, nitration of the benzyl ring is disfavored, but halogenation (e.g., bromination) occurs at the para position relative to the sulfonamide group. Computational MD simulations (e.g., Gaussian 16) can model these effects .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Sulfonylation solvent | CH₂Cl₂ (0°C → RT) | |

| Alkylation base | K₂CO₃ in DMF (60°C) | |

| Purification method | Recrystallization (EtOAc/hexanes) |

Q. Table 2: Spectroscopic Benchmarks

| Technique | Key Signal | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 3.76 (OCH₃), 4.25 (CH₂) | |

| IR (neat) | 1543 cm⁻¹ (NO₂) | |

| Melting Point | 123°C |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products